

Cyclohexadecane CAS number and molecular structure

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Cyclohexadecane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **cyclohexadecane** (CAS No. 295-65-8), a 16-carbon cyclic alkane. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. Furthermore, this document outlines a typical experimental and computational workflow for the conformational analysis of macrocycles like **cyclohexadecane**, a critical aspect in understanding their biological activity and material properties. This guide is intended to serve as a comprehensive resource for professionals in research, chemical synthesis, and drug development.

Compound Identification and Molecular Structure

Cyclohexadecane is a saturated macrocyclic hydrocarbon. Its fundamental details are summarized below.



Identifier	Value	
Chemical Name	Cyclohexadecane	
CAS Number	295-65-8[1]	
Molecular Formula	C16H32[1]	
Molecular Weight	224.42 g/mol [1]	
SMILES	C1CCCCCCCCCCC[1]	
InChI Key	JJWIOXUMXIOXQN-UHFFFAOYSA-N[1]	

The molecular structure of **cyclohexadecane** consists of a 16-membered ring of methylene (-CH₂-) groups.

Physicochemical Properties

Cyclohexadecane is a white, waxy solid at room temperature.[2] It is a non-polar compound, making it insoluble in water but soluble in many organic solvents.[2] The quantitative physicochemical properties are presented in the table below. Note that reported values, particularly for melting point, can vary in the literature due to differences in purity and analytical methods.



Property	Value	Source(s)
Melting Point	60.7-61.9 °C (333.8-335.0 K)	[3]
62.1 °C	[4][5]	
333.7 K (60.55 °C)	[6]	_
Boiling Point	319 °C (592 K)	[3]
318.7 °C at 760 mmHg	[5]	
Density	0.790 g/cm ³	[3]
0.79 g/cm ³	[5]	
Flash Point	136.2 °C	[4][5]
Vapor Pressure	0.000664 mmHg at 25 °C	[4][5]

Experimental Protocols: Synthesis of Cyclohexadecane

The synthesis of large-ring cycloalkanes like **cyclohexadecane** is challenged by competing intermolecular polymerization reactions. Therefore, established methods often involve a two-step process: first, a cyclization reaction to form a cyclic precursor, followed by a reduction to the corresponding alkane. The Acyloin condensation followed by a Clemmensen reduction is a classic and effective route.

Step 1: Acyloin Condensation of Diethyl Hexadecanedioate

This intramolecular condensation of a long-chain diester forms the α -hydroxy ketone, cyclohexadecanoin. The reaction is typically performed in the presence of metallic sodium in an aprotic solvent. To favor intramolecular cyclization over intermolecular polymerization, the Ziegler-Ruggli high-dilution principle is employed.[4][5] This involves the slow addition of the diester to the reaction mixture.

Materials:



- Diethyl hexadecanedioate
- Sodium metal, finely dispersed
- Anhydrous xylene (or toluene)
- Chlorotrimethylsilane (TMS-CI) optional, but recommended for higher yields
- · Hydrochloric acid, dilute
- Diethyl ether
- · Anhydrous magnesium sulfate

Protocol:

- Set up a reaction vessel for an inert atmosphere reaction (e.g., a three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere).
- Add finely dispersed sodium metal to anhydrous xylene in the reaction flask. Heat the
 mixture to reflux to maintain the sodium in a molten, highly reactive state.
- Dissolve diethyl hexadecanedioate in a large volume of anhydrous xylene.
- Using a syringe pump, add the diester solution very slowly (e.g., over 8-12 hours) to the refluxing sodium dispersion with vigorous stirring. The slow addition is critical to maintain high dilution conditions.
- After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium, followed by a slow addition of water.
- Acidify the mixture with dilute hydrochloric acid. The acyloin product will be in the organic layer.



- Separate the organic layer, and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure. The crude cyclohexadecanoin can be purified by vacuum distillation or chromatography.

Step 2: Clemmensen Reduction of Cyclohexadecanoin

This reaction reduces the ketone and alcohol functionalities of the acyloin to a methylene group, yielding the final product, **cyclohexadecane**. The classic Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid.[7][8][9]

Materials:

- Cyclohexadecanoin (from Step 1)
- Zinc amalgam (Zn(Hg))
- · Concentrated hydrochloric acid
- Toluene
- Sodium bicarbonate solution
- Hexane
- Anhydrous sodium sulfate

Protocol:

- Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.
- In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, toluene, and the crude cyclohexadecanoin.
- Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl may need to be added during the reaction (e.g., every 4-6 hours) to maintain a strongly



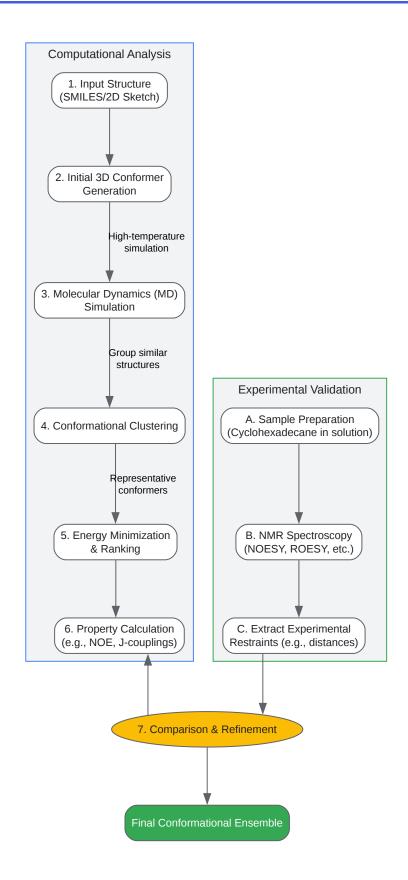
acidic environment.

- Continue the reflux for 24-48 hours, or until TLC or GC analysis indicates the disappearance of the starting material.
- After cooling, separate the organic layer. Extract the aqueous layer with hexane.
- Combine the organic layers and wash them carefully with water, then with a saturated sodium bicarbonate solution until neutral, and finally with brine.
- Dry the organic solution over anhydrous sodium sulfate.
- Filter and remove the solvent by rotary evaporation.
- The resulting crude **cyclohexadecane** can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or acetone to yield the pure product.

Experimental and Computational Workflow

Cyclohexadecane, as a large, flexible macrocycle, exists as an ensemble of different conformations. Understanding this conformational landscape is crucial for predicting its properties. Below is a typical workflow for the conformational analysis of such molecules, combining computational and experimental methods.





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Workflow for Conformational Analysis of Cyclohexadecane.



Workflow Description:

- Input Structure: The process begins with a 2D representation of cyclohexadecane, such as its SMILES string.
- Initial 3D Conformer Generation: A computational program generates an initial low-energy 3D structure.
- Molecular Dynamics (MD) Simulation: The molecule is subjected to a high-temperature MD simulation. This provides enough thermal energy for the molecule to overcome rotational barriers and explore a wide range of possible conformations.[10][11]
- Conformational Clustering: The trajectory from the MD simulation, which contains thousands
 of structures, is analyzed. Similar structures are grouped together into clusters.
- Energy Minimization & Ranking: A representative structure from each cluster is selected and
 its geometry is optimized to find the nearest local energy minimum. These minimized
 conformers are then ranked by their relative energies.
- Property Calculation: For the low-energy conformers, properties that can be measured experimentally, such as Nuclear Overhauser Effect (NOE) distances, are calculated.
- Comparison & Refinement: The calculated properties are compared against experimental data (e.g., from 2D NMR). If there are discrepancies, the simulation parameters may be refined, and the process repeated. This iterative comparison leads to a final, validated ensemble of conformations that accurately represents the behavior of cyclohexadecane in solution.

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